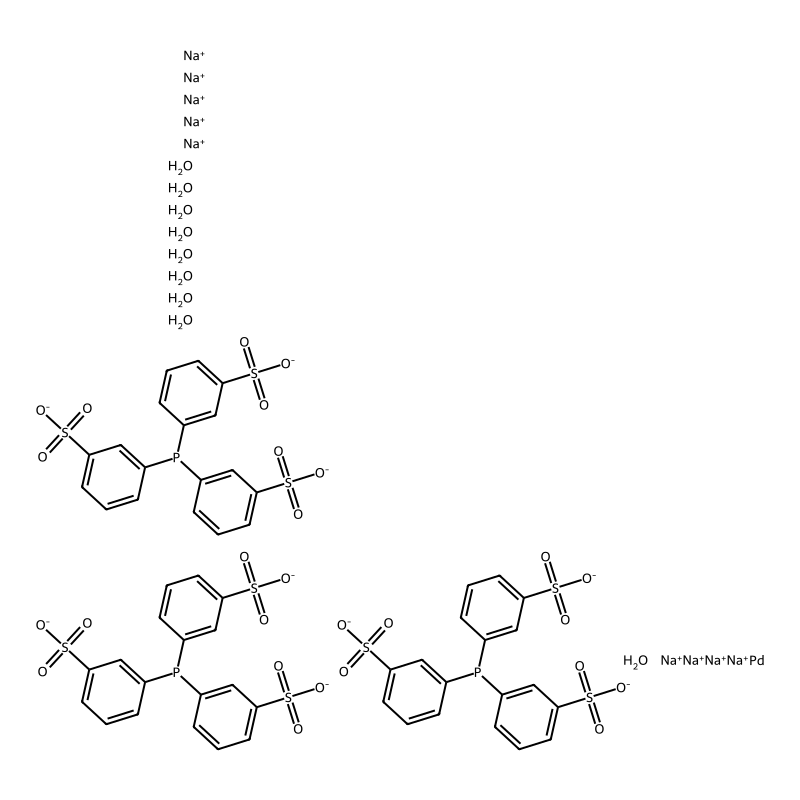Nonasodium;3-bis(3-sulfonatophenyl)phosphanylbenzenesulfonate;palladium;nonahydrate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Catalyst for Cycloisomerization:
- Pd-TPPTS acts as an efficient catalyst in the cycloisomerization of acetylenic carboxylic acids. This reaction involves the conversion of a molecule with a carbon-carbon triple bond (acetylenic) and a carboxylic acid group into a five-membered heterocyclic ring.
- Studies have shown that Pd-TPPTS exhibits high activity and selectivity in this reaction, leading to the desired products in good yields. Source: Novel Pd heterogeneous catalysts for cycloisomerisation of acetylenic carboxylic acids: )
Supported Catalyst:
- Pd-TPPTS can be immobilized on various support materials, such as layered double hydroxides (LDHs). This allows for its easy separation and recovery from the reaction mixture, making it reusable and environmentally friendly.
- Supported Pd-TPPTS catalysts have shown promising results in various organic reactions, including cycloisomerization and cross-coupling reactions. Source: Novel Pd heterogeneous catalysts for cycloisomerisation of acetylenic carboxylic acids: )
Research into New Catalysts and Reaction Development:
- Pd-TPPTS serves as a valuable starting point for the development of new and improved catalysts. By modifying the structure of the ligand or exploring different reaction conditions, researchers can tailor the catalyst's properties for specific applications.
- This ongoing research holds promise for the development of more efficient, selective, and sustainable catalysts for various organic transformations.
Nonasodium;3-bis(3-sulfonatophenyl)phosphanylbenzenesulfonate;palladium;nonahydrate is a complex coordination compound featuring palladium as a central metal ion coordinated with sulfonated phosphine ligands. This compound is characterized by its unique structure, which includes three sulfonate groups attached to the phosphanylbenzenesulfonate backbone. Its molecular formula is C₁₈H₁₈Na₉O₁₃PS₃Pd, and it is typically encountered as a nonahydrate, indicating the presence of nine water molecules in its crystalline form .
The chemical behavior of Nonasodium;3-bis(3-sulfonatophenyl)phosphanylbenzenesulfonate;palladium;nonahydrate is primarily dictated by the palladium center, which can participate in various catalytic reactions. Notably, it serves as a catalyst in cross-coupling reactions, such as the Suzuki and Heck reactions. The sulfonate groups enhance solubility in aqueous media, making it suitable for reactions in water or other polar solvents. These reactions generally proceed through oxidative addition and reductive elimination mechanisms involving palladium.
Research has indicated that Nonasodium;3-bis(3-sulfonatophenyl)phosphanylbenzenesulfonate;palladium;nonahydrate exhibits potential biological activities, particularly in the realm of cancer research. The compound has shown promise as an anticancer agent due to its ability to facilitate targeted drug delivery and enhance the efficacy of chemotherapeutic agents. Its sulfonated structure may contribute to improved cellular uptake and reduced toxicity compared to non-sulfonated analogs .
The synthesis of Nonasodium;3-bis(3-sulfonatophenyl)phosphanylbenzenesulfonate;palladium;nonahydrate typically involves several steps:
- Preparation of Phosphine Ligand: The initial step includes synthesizing the phosphine ligand (3-bis(3-sulfonatophenyl)phosphane) through a reaction between appropriate sulfonated phenols and phosphorus trichloride.
- Coordination with Palladium: The phosphine ligand is then reacted with a palladium precursor, such as palladium acetate or palladium chloride, under controlled conditions to form the palladium complex.
- Hydration: Finally, the product is crystallized from an aqueous solution to yield the nonahydrate form .








